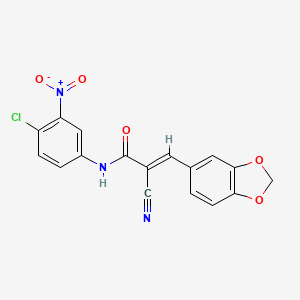![molecular formula C21H19N3O2 B11650752 3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11650752.png)
3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound with a complex structure that includes a benzoxazine ring, a methoxyphenyl group, and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyaniline with salicylaldehyde to form a Schiff base, followed by cyclization to form the benzoxazine ring. The phenyldiazenyl group can be introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzoxazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyldiazenyl group can be reduced to form an amine.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine.
Reduction: Formation of 3-(2-methoxyphenyl)-6-[(1E)-2-phenylamino]-3,4-dihydro-2H-1,3-benzoxazine.
Substitution: Formation of various substituted benzoxazines depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the phenyldiazenyl group can interact with cellular proteins, potentially inhibiting their function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-(2-Methoxyphenyl)propionic acid
- 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea
Uniqueness
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to its combination of a benzoxazine ring with a phenyldiazenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C21H19N3O2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
[3-(2-methoxyphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene |
InChI |
InChI=1S/C21H19N3O2/c1-25-21-10-6-5-9-19(21)24-14-16-13-18(11-12-20(16)26-15-24)23-22-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Clave InChI |
CKBAJXICUIYUHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11650671.png)


![1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11650685.png)
![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11650738.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide](/img/structure/B11650747.png)
![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)
